BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Guide: Physicochemical Properties of
3-Fluorobutan-1-amine HCI

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

3-Fluorobutan-1-amine
Compound Name:
hydrochloride

Cat. No.: B1380451

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorobutan-1-amine hydrochloride (HCI) is a fluorinated aliphatic amine of interest in
medicinal chemistry and drug discovery. The introduction of a fluorine atom can significantly
alter the physicochemical properties of a molecule, influencing its metabolic stability, pKa,
lipophilicity, and binding affinity to biological targets. This technical guide provides a summary
of the known physicochemical properties of 3-Fluorobutan-1-amine HCI and outlines general
experimental protocols for their determination.

Core Physicochemical Properties

A comprehensive literature search for experimentally determined physicochemical data for 3-

Fluorobutan-1-amine HCI yielded limited results. The following table summarizes the available
information. It is important to note that key experimental values for melting point, boiling point,
pKa, and aqueous solubility have not been reported in the reviewed literature.
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Property Value Source
Chemical Formula C4H11CIFN [1]
Molecular Weight 127.59 g/mol [1]
CAS Number 1780799-10-1 [1]
Appearance Off-white to light yellow solid [1]

Purity (by *H NMR)

295.0%

[1]

Melting Point Data not available
Boiling Point Data not available
pKa Data not available
Aqueous Solubility Data not available

LogP (calculated for free i
] Data not available for HCI salt
amine)

Experimental Protocols

While specific experimental protocols for 3-Fluorobutan-1-amine HCI are not available in the
current literature, the following sections describe standard methodologies for determining the
key physicochemical properties of amine hydrochloride salts.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity. For an amine
hydrochloride salt, this can be determined using a standard melting point apparatus.

Methodology:

o Asmall, dry sample of 3-Fluorobutan-1-amine HCI is finely powdered and packed into a
capillary tube to a height of 2-3 mm.

e The capillary tube is placed in a calibrated melting point apparatus.
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e The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting
point.

e The temperature at which the first liquid appears and the temperature at which the entire
sample becomes liquid are recorded as the melting range.[2][3][4]

o Decomposition, if observed by a change in color, should be noted.[2]

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For the
ammonium ion of 3-Fluorobutan-1-amine HCI, the pKa can be determined by potentiometric
titration.

Methodology:

A precisely weighed amount of 3-Fluorobutan-1-amine HCI is dissolved in a known volume of
deionized water or a suitable co-solvent if solubility is low.

e The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and
a magnetic stirrer.

» A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise
increments using a burette.

e The pH of the solution is recorded after each addition, allowing the system to reach
equilibrium.

o Atitration curve is generated by plotting the pH versus the volume of titrant added.

e The pKa is determined from the pH at the half-equivalence point of the titration curve.[5][6][7]

Aqueous Solubility Determination

The solubility of a compound in aqueous media is a crucial parameter for drug development.
The shake-flask method is a common technique for determining thermodynamic solubility.

Methodology:
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e An excess amount of 3-Fluorobutan-1-amine HCI is added to a known volume of purified
water or a relevant aqueous buffer in a sealed container.

e The mixture is agitated (e.g., using a shaker or rotator) at a constant temperature for a
sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

e The suspension is then filtered to remove the undissolved solid.

e The concentration of the dissolved compound in the filtrate is determined using a suitable
analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or
mass spectrometric detection.

e The solubility is reported in units such as mg/mL or mol/L.

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity. While a calculated
value for the free amine may be available, experimental determination for the hydrochloride salt
would require neutralization and extraction. The shake-flask method is the traditional approach.

Methodology:

e A solution of 3-Fluorobutan-1-amine (the free base, generated by neutralizing the HCI salt) is
prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).

* An equal volume of n-octanol is added to the aqueous solution in a separatory funnel.

e The mixture is shaken vigorously to allow for partitioning of the compound between the two
phases and then allowed to separate.

e The concentration of the amine in both the agueous and n-octanol phases is determined by
a suitable analytical method (e.g., HPLC-UV/MS).

e The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-
octanol phase to the concentration in the aqueous phase.

Biological Activity and Signaling Pathways
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Currently, there is no publicly available information detailing specific biological activities,
signaling pathway involvement, or defined molecular targets for 3-Fluorobutan-1-amine HCI.
The introduction of fluorine into small molecules is a common strategy in medicinal chemistry to
enhance metabolic stability, binding affinity, and other pharmacological properties.[8][9][10]
Therefore, it is plausible that this compound could be investigated as a building block for the
synthesis of novel therapeutic agents. The biological effects of fluorinated alkylamines can be
diverse and depend on the overall molecular structure.[11][12]

Synthesis and Analysis Workflows

Detailed, step-by-step synthesis or analytical workflow diagrams for 3-Fluorobutan-1-amine HCI
are not available in the reviewed literature. A general conceptual workflow for its preparation
and analysis is presented below.

Conceptual Synthesis Workflow

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of 3-Fluorobutan-1-amine HCI.

Conceptual Analysis Workflow

3-Fluorobutan-1-amine HCI Sample Preparation HPLC Analysis Detection
Sample (Dissolution in Mobile Phase) (Reversed-Phase Column) (UV or MS)

Click to download full resolution via product page
Caption: A conceptual workflow for the purity analysis of 3-Fluorobutan-1-amine HCI by HPLC.

Conclusion

3-Fluorobutan-1-amine HCI is a chemical entity with potential applications in drug discovery
and development. However, a comprehensive public dataset of its experimentally determined
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physicochemical properties is currently lacking. This guide provides an overview of the
available information and outlines standard methodologies that can be employed to
characterize this compound further. The generation of robust experimental data for its melting
point, pKa, solubility, and LogP will be essential for its future application in research and
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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